molecular formula C10H15NO B8388965 4-(2-Hydroxyethyl)-phenethylamine

4-(2-Hydroxyethyl)-phenethylamine

Cat. No.: B8388965
M. Wt: 165.23 g/mol
InChI Key: SWESRARCMPPTGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxyethyl)-phenethylamine is a synthetic organic compound belonging to the substituted phenethylamine class, which serves as a fundamental scaffold in medicinal chemistry . Phenethylamine derivatives are extensively studied for their interactions with central nervous system targets, including monoamine neurotransmitters and trace amine-associated receptors (TAARs) . This specific derivative, featuring a hydroxyethyl substituent at the 4-position of the phenyl ring, is of significant interest in early-stage research for the development of novel bioactive molecules. Researchers utilize this compound as a key intermediate or building block in exploring structure-activity relationships, particularly for GPCRs such as adrenergic and dopamine receptors . Its mechanism of action is contingent upon the specific research application and target system. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Note on Compound Specifics: The precise chemical properties, specific research applications, and mechanism of action for this compound require verification from authoritative chemical databases or analytical data. The description above is based on the known significance of the phenethylamine chemical class.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[4-(2-aminoethyl)phenyl]ethanol

InChI

InChI=1S/C10H15NO/c11-7-5-9-1-3-10(4-2-9)6-8-12/h1-4,12H,5-8,11H2

InChI Key

SWESRARCMPPTGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)CCO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The hydroxyethyl group increases molecular weight and polarity compared to tyramine, likely reducing blood-brain barrier penetration but enhancing solubility in aqueous environments .
  • Bulkier substituents (e.g., -CF₃ in 4-(trifluoromethyl)phenethylamine) significantly alter electronic properties, reducing enzyme binding affinity by >1,000-fold in dopamine monooxygenase (DβM) assays .

Dopamine Monooxygenase (DβM) Substrate Reactivity

Substrate Apparent kcat/Kₘ (M⁻¹s⁻¹) Uncoupling Ratio*
Tyramine 1,200 ± 200 0.99 ± 0.04
Dopamine 950 ± 150 1.02 ± 0.03
4-(Trifluoromethyl)phenethylamine <1 0.05 ± 0.01

*Uncoupling ratio = (O₂ consumed)/(product formed); values near 1 indicate tight coupling.

  • Tyramine and dopamine exhibit high catalytic efficiency due to optimal substrate-enzyme interactions, whereas bulky/electronegative groups disrupt binding .

Receptor Binding and Pharmacological Effects

  • Tyramine : Acts as a trace amine-associated receptor 1 (TAAR1) agonist, promoting catecholamine release .
  • 4-Methylphenethylamine: Increased lipophilicity enhances CNS penetration but may reduce selectivity due to non-specific membrane interactions .
  • This compound: Limited direct data, but its polarity likely restricts CNS activity. Potential applications in peripheral systems (e.g., antioxidant effects in olive extracts) .

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde group of 4-(2-hydroxyethyl)benzaldehyde reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed. A study adapting protocols from phenethylamine synthesis demonstrated that zinc borohydride in tetrahydrofuran (THF) at 93°C for 4 hours achieves 84% yield. Critical parameters include:

  • Temperature : Yields drop significantly below 90°C (e.g., 45°C yields 15.4%).

  • Solvent : THF enhances reagent solubility, while toluene minimizes side reactions.

Workflow and Purification

Post-reaction, the mixture is acidified with 10% HCl, extracted with chloroform, and alkalized to pH 11–12 for amine isolation. Anhydrous MgSO4 drying and underpressure distillation yield >80% purity.

Borohydride Reduction of 4-(2-Hydroxyethyl)phenylacetamide

The reduction of amides to amines using borohydride reagents offers a high-yield pathway. This method avoids harsh conditions required for traditional LiAlH4 reductions.

Zinc Borohydride Protocol

Adapting methodologies from phenylethylamine synthesis, 4-(2-hydroxyethyl)phenylacetamide (10.8 g) and toluene (70 mL) are refluxed in 5% zinc borohydride/THF at 93°C for 4 hours. Post-reaction processing yields 8.2 g (84%) of product. Key advantages include:

  • Cost Efficiency : Zinc borohydride is cheaper than LiAlH4.

  • Safety : Avoids pyrophoric risks associated with LiAlH4.

Comparative Reductive Agent Performance

Reductive AgentYield (%)Reaction Time (h)
Zinc borohydride84.04
Sodium borohydride58.912
Lithium aluminium hydride80.52

Data adapted from phenylacetamide reduction studies highlights zinc borohydride’s superiority in balancing speed and efficiency.

Enzymatic Hydroamination of Fumarate Derivatives

Biocatalytic methods enable stereoselective synthesis, critical for chiral variants of this compound.

EDDS Lyase-Catalyzed Reaction

Using ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, fumarate derivatives undergo hydroamination with 2-phenethylamine. A reaction mixture containing 10 mM fumarate and 50 mM amine in pH 8.5 buffer produces N-substituted aspartic acids, which are decarboxylated to target amines.

Stereochemical Control

Enzymatic synthesis achieves enantiomeric excess (ee) >99% for L-configured products. This method is ideal for pharmaceutical applications requiring chirally pure intermediates.

Boc-Protected Intermediate Synthesis

Industrial-scale production leverages Boc (tert-butoxycarbonyl) protection to enhance reaction control.

Stepwise Synthesis from N-Boc-2-(4-Aminophenyl)ethanol

  • Aldehyde Formation : Hydroxyl oxidation of N-Boc-2-(4-aminophenyl)ethanol yields N-Boc-2-(4-aminophenyl)acetaldehyde.

  • Condensation : Reacting with (R)-2-amino-1-phenylethanol forms a Schiff base intermediate.

  • Reduction : Sodium borohydride reduces the imine to the amine, followed by Boc deprotection with HCl.

This method achieves >90% purity via recrystallization in ethyl acetate/n-heptane.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityStereoselectivity
Reductive Amination8480HighLow
Borohydride Reduction8485ModerateNone
Enzymatic Hydroamination7599LowHigh (L-isomer)
Boc-Protected Synthesis9095HighModerate

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-(2-Hydroxyethyl)-phenethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example, Shulgin's method () starts with dissolving a precursor (e.g., DOB free base) in dichloromethane, followed by reactions with agents like triethylamine and 1,1,4,4-tetramethyl-1,4-dichlorodisilethylene. A reduction step using butyllithium and ethylene oxide in anhydrous ethanol is critical to forming the hydroxyethyl group. Key factors include:

  • Temperature control : Maintaining low temperatures (e.g., 0–5°C) during exothermic steps prevents side reactions.
  • Inert atmosphere : Use of nitrogen/argon minimizes oxidation of sensitive intermediates.
  • pH adjustment : Acidic conditions (e.g., trifluoroacetic anhydride) stabilize the final amine product.
    Yield optimization requires precise stoichiometry and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Standard techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the hydroxyethyl group (δ ~3.6 ppm for -CH2_2OH) and aromatic protons.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 196.1).
  • Melting Point Analysis : Sharp melting points (e.g., 102–104°C for DOEH derivatives) indicate purity .
  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<1%) .

Q. What are the primary pharmacological targets of phenethylamine derivatives like this compound?

  • Methodological Answer : Phenethylamines are known to interact with serotonin (5-HT) receptors, particularly 5-HT2A_{2A} and 5-HT2C_{2C}. For structure-activity studies:

  • Radioligand binding assays : Use 3^3H-ketanserin for 5-HT2A_{2A} affinity testing.
  • Functional assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells.
  • Computational docking : Predict binding modes using homology models of receptor subtypes .

Advanced Research Questions

Q. How can structural modifications to this compound enhance selectivity for 5-HT2A_{2A} over 5-HT2C_{2C} receptors?

  • Methodological Answer :

  • Substituent analysis : Introduce electron-withdrawing groups (e.g., halogens) at the 4-position to enhance lipophilicity and receptor interaction.
  • Ethynyl analogs : Pd-catalyzed Sonogashira coupling (e.g., with trimethylsilylethyne) introduces rigid moieties that improve selectivity ( ).
  • Pharmacophore mapping : Compare molecular electrostatic potentials (MEPs) of active/inactive analogs using DFT calculations .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodological Answer : Contradictions often arise from assay variability or impurity effects. Strategies include:

  • Batch reproducibility : Synthesize compounds ≥98% purity (HPLC-verified) and replicate assays across labs.
  • Metabolic stability testing : Use liver microsomes to assess if metabolites (e.g., N-dealkylated products) contribute to observed effects.
  • Orthogonal assays : Combine in vitro (e.g., receptor binding) with in vivo models (e.g., rodent head-twitch response) to confirm activity .

Q. What strategies mitigate oxidative degradation during the storage of this compound?

  • Methodological Answer :

  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to ethanolic stock solutions.
  • Storage conditions : Store lyophilized solids at -20°C under argon; avoid aqueous buffers at neutral pH.
  • Degradation monitoring : Track peroxide formation via iodometric titration and UV-Vis spectroscopy .

Q. How can computational modeling guide the design of this compound derivatives with reduced off-target effects?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 5-HT2A_{2A} homology models) to identify steric clashes.
  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–3) and polar surface area (PSA <76 Ų) for blood-brain barrier penetration.
  • Selectivity filters : Screen against off-target databases (e.g., ChEMBL) using similarity searching .

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